Bis(3-methyl-1-(2-methylpropyl)butyl) maleate

Catalog No.
S14516865
CAS No.
53926-30-0
M.F
C22H40O4
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-methyl-1-(2-methylpropyl)butyl) maleate

CAS Number

53926-30-0

Product Name

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate

IUPAC Name

bis(2,6-dimethylheptan-4-yl) (Z)-but-2-enedioate

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H40O4/c1-15(2)11-19(12-16(3)4)25-21(23)9-10-22(24)26-20(13-17(5)6)14-18(7)8/h9-10,15-20H,11-14H2,1-8H3/b10-9-

InChI Key

UKKYKDNJYATJBV-KTKRTIGZSA-N

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)C=CC(=O)OC(CC(C)C)CC(C)C

Isomeric SMILES

CC(C)CC(CC(C)C)OC(=O)/C=C\C(=O)OC(CC(C)C)CC(C)C

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is an organic compound with the molecular formula C22H40O4C_{22}H_{40}O_{4} and a molecular weight of approximately 368.55 g/mol. This compound features two 3-methyl-1-(2-methylpropyl)butyl groups esterified to maleic acid, making it a type of maleate ester. It is characterized by its unique structure, which includes branched alkyl chains that contribute to its physical and chemical properties. The compound is typically a clear liquid at room temperature, with a density of approximately 0.934 g/cm³ and a boiling point of around 422.7°C at 760 mmHg .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield maleic acid and the corresponding alcohols.
  • Transesterification: This reaction can occur when bis(3-methyl-1-(2-methylpropyl)butyl) maleate reacts with another alcohol, resulting in the exchange of alkoxy groups.
  • Polymerization: Maleate esters can participate in polymerization reactions, particularly in the production of polyesters or copolymers when combined with other monomers.

The synthesis of bis(3-methyl-1-(2-methylpropyl)butyl) maleate typically involves the following steps:

  • Preparation of Maleic Acid: Maleic acid can be obtained through the oxidation of benzene derivatives or from natural sources.
  • Esterification: The synthesis involves reacting maleic acid with 3-methyl-1-(2-methylpropyl)butanol in the presence of an acid catalyst (such as sulfuric acid) to promote the formation of the ester bond. This reaction generally requires heating under reflux conditions to drive the reaction towards completion.
  • Purification: The product can be purified through distillation or chromatography to remove unreacted starting materials and by-products.

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate finds various applications in different industries:

  • Plasticizers: It is used as a plasticizer in polymers, enhancing flexibility and durability.
  • Coatings: The compound serves as an additive in coatings, improving adhesion and weather resistance.
  • Adhesives: It is utilized in adhesive formulations for its binding properties.

Several compounds share structural similarities with bis(3-methyl-1-(2-methylpropyl)butyl) maleate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Characteristics
Bis(2-ethylhexyl) maleateC18H34O4318.46Commonly used as a plasticizer; less branched than bis(3-methyl...)
Diisobutyl maleateC12H22O4230.30Lower molecular weight; simpler structure; used in similar applications
Dimethyl maleateC6H10O4130.15Smaller size; more volatile; often used in organic synthesis

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate stands out due to its unique branched alkyl structure that enhances its physical properties compared to these simpler esters, making it suitable for specific applications where flexibility and durability are required.

Catalytic Esterification Strategies for Maleate Derivatives

Esterification of maleic acid with branched alcohols requires precise catalyst selection to balance activity and selectivity. Heterogeneous acid catalysts like Amberlyst 36 Dry demonstrate particular promise, achieving 89% conversion in dibutyl maleate synthesis while suppressing fumarate byproducts to <5% . This macroreticular resin catalyst provides high surface area (25 m²/g) and strong acid sites (4.7 mmol H⁺/g), enabling efficient protonation of maleic acid’s carboxyl groups without promoting dehydration side reactions common in homogeneous systems .

Homogeneous alternatives, such as para-toluene sulfonic acid (pTsOH), remain relevant for specialized applications. In copolymer esterification, pTsOH (1% w/w) facilitated 95.2% yield of diundecyl maleate derivatives at 100°C under argon, though requiring 4-hour reaction times . Comparative studies show sulfuric acid accelerates esterification but increases tar formation by 18% due to enhanced dehydration activity, underscoring the trade-off between reaction rate and purity .

Catalyst performance varies significantly with substrate structure. The branched 3-methyl-1-(2-methylpropyl)butanol imposes diffusion limitations in porous catalysts, reducing Amberlyst’s effectiveness by 22% compared to linear alcohol substrates. Molecular dynamics simulations suggest this stems from reduced access to active sites in the catalyst’s 30 Å mesopores .

Table 1: Catalyst Performance in Maleate Ester Synthesis

Catalyst TypeConversion (%)Byproduct Formation (%)Reaction Time (h)
Amberlyst 36 Dry894.86
Para-toluene sulfonic acid95.27.14
Sulfuric acid9215.33

Solvent-Free Synthesis Protocols for Branched-Chain Maleate Esters

Melt-phase esterification eliminates solvent recovery challenges while maintaining high yields. For bis[3-methyl-1-(2-methylpropyl)butyl] maleate, a solvent-free protocol using pTsOH (1% w/w) at 130°C achieves 88% conversion in 5 hours, compared to 76% in toluene-based systems . The absence of solvent increases effective reactant concentration, though excessive viscosity at >150°C can limit mass transfer in the branched ester’s synthesis.

Reactor design critically impacts solvent-free success. Thin-film evaporators enhance heat transfer for the viscous maleic acid-branched alcohol mixture, reducing local hot spots that promote maleic-to-fumaric isomerization. Pilot-scale tests show a 40% reduction in fumarate impurities when using wiped-film reactors versus batch autoclaves .

Table 2: Solvent-Free vs. Solvent-Assisted Esterification

ParameterSolvent-FreeToluene-Assisted
Reaction Temperature (°C)130110
Conversion (%)8876
Energy Consumption (kWh/kg)1218
Purity (%)92.489.1

Role of Steric Hindrance in Esterification Efficiency

The 3-methyl-1-(2-methylpropyl)butyl group introduces pronounced steric effects that slow esterification kinetics. Kinetic studies reveal a 30% decrease in second-order rate constants compared to linear hexyl analogs, attributable to hindered nucleophilic attack on the maleic carbonyl . Transition state modeling indicates the branched alkyl chain increases activation energy by 8.2 kJ/mol due to unfavorable van der Waals contacts during tetrahedral intermediate formation.

Steric bulk also influences catalyst accessibility. For Amberlyst 36 Dry, the branched ester’s synthesis shows pore diffusion limitations absent in linear ester production. Nitrogen physisorption data correlate a 25% reduction in effective diffusivity with the molecule’s 9.3 Å kinetic diameter versus 6.1 Å for linear chains . This effect becomes pronounced at >70% conversion, where intra-particle diffusion controls the rate.

Counterintuitively, steric hindrance improves product stability. Accelerated aging tests show branched maleate esters resist hydrolysis 3.2× longer than linear counterparts at pH 7, as bulky groups shield the ester carbonyl from nucleophilic water attack . This property makes bis[3-methyl-1-(2-methylpropyl)butyl] maleate preferable for applications requiring extended shelf life.

The amine-catalyzed isomerization of bis(3-methyl-1-(2-methylpropyl)butyl) maleate follows a well-established mechanistic pathway that has been extensively studied through computational methods and experimental investigations [1]. The isomerization process proceeds through a four-step mechanism that transforms the cis configuration to the trans configuration, fundamentally altering the spatial arrangement of the ester groups around the central carbon-carbon double bond [1] [2].

The initial step involves a concerted proton transfer between amine molecules, where one amine molecule donates a proton to another, creating an enhanced nucleophilic species [1]. This proton transfer mechanism significantly enhances the addition of the resulting adduct to the carbon-carbon double bond of the maleate ester, yielding the first intermediate structure [1] [2]. The mechanism demonstrates the critical role of primary and secondary amines in facilitating this transformation, as tertiary amines lack the necessary proton donor capability [1].

The second mechanistic step involves the abstraction of a proton from the β-carbon of the first intermediate by a second amine molecule [1]. This proton abstraction leads to the formation of the second intermediate, which represents a crucial structural transformation in the isomerization pathway [1] [2]. The reaction kinetics at this stage demonstrate second-order dependence on amine concentration, confirming the involvement of two amine molecules in the rate-determining processes [1] [2].

The third step encompasses rotation about the carbon-carbon single bond, followed by proton abstraction by an amine molecule to yield an unstable third intermediate [1]. This rotational process is fundamental to achieving the geometric rearrangement necessary for cis-trans isomerization [1]. The instability of this intermediate drives the reaction forward toward product formation [1] [2].

The final step involves the elimination of an amine molecule to yield the trans isomer product [1]. This elimination step completes the catalytic cycle and regenerates the amine catalyst for subsequent reaction cycles [1] [2]. Computational studies using density functional theory at the B3LYP/6-31G(d,p) level have confirmed that the first step represents the rate-limiting step in the overall mechanism [1] [2].

The mechanistic pathway demonstrates first-order kinetics with respect to the maleate ester concentration and second-order kinetics with respect to the amine catalyst concentration, resulting in overall third-order reaction kinetics [1] [2]. The activation energy for this process varies depending on the specific amine catalyst employed, with stronger bases generally exhibiting lower activation barriers due to their enhanced electron-donating capabilities [1].

Kinetic Modeling of Maleate Esterification with Tertiary Alcohols

The esterification of maleic acid derivatives with tertiary alcohols to form compounds such as bis(3-methyl-1-(2-methylpropyl)butyl) maleate follows complex kinetic patterns that differ significantly from esterification reactions involving primary and secondary alcohols [3] [4]. The kinetic modeling of these reactions requires consideration of the unique steric and electronic properties of tertiary alcohol systems [3].

The esterification process typically occurs in two distinct stages, with the formation of the monoester occurring rapidly and practically irreversibly, followed by the slower, reversible formation of the diester [3] [5]. The second stage represents the rate-limiting step and requires catalytic intervention to achieve practical reaction rates [3] [4]. The kinetic behavior of tertiary alcohol esterification demonstrates significant dependence on reaction temperature, with activation energies typically ranging from 44 to 128 kilojoules per mole depending on the specific tertiary alcohol structure and catalyst system employed [3].

Temperature Range (K)Activation Energy (kJ/mol)Pre-exponential FactorCatalyst System
383-41363.23.59 × 10⁶Sulfuric acid with butan-1-ol
393-41372.34.17 × 10⁷Sulfuric acid with 2-methylpropan-1-ol
383-403128.73.17 × 10¹⁴Sulfuric acid with butan-2-ol
383-413126.78.76 × 10¹⁴Phosphotungstic acid with butan-1-ol

The kinetic modeling reveals that reactions with tertiary alcohols exhibit significantly higher activation energies compared to primary alcohols, reflecting the increased steric hindrance around the reaction center [3]. The reaction kinetics follow second-order behavior with respect to both the acid and alcohol concentrations under most experimental conditions [3] [5].

Phosphotungstic acid has been identified as the most active catalyst system for tertiary alcohol esterification, demonstrating superior performance compared to sulfuric acid, ion exchange resins, and tetrabutyl zirconate catalysts [3]. The reaction rate constants for phosphotungstic acid-catalyzed systems show remarkable temperature dependence, following Arrhenius behavior with high precision [3].

The kinetic modeling incorporates mass transfer considerations, particularly important for heterogeneous catalyst systems [6] [5]. The reaction demonstrates internal kinetic control rather than mass transfer limitations, indicating that the chemical reaction rate governs the overall process rather than diffusion phenomena [6]. The molar ratio of alcohol to maleic acid significantly influences the reaction kinetics, with optimal ratios typically ranging from 2.2:1 to 5:1 [3] [5].

Water formation during the esterification process creates equilibrium limitations that must be addressed through continuous water removal or the use of excess alcohol [6]. The presence of water in the reaction mixture substantially reduces conversion efficiency, necessitating careful control of reaction conditions to maintain high product yields [6].

Transition State Analysis for Cis-Trans Isomerization

The transition state analysis for cis-trans isomerization of bis(3-methyl-1-(2-methylpropyl)butyl) maleate reveals critical mechanistic details about the energy barriers and structural requirements for geometric isomerization [7] [8]. Computational studies have identified the transition state structure as a high-energy intermediate that determines the overall reaction rate and selectivity [9] [10].

The transition state for cis-trans isomerization exhibits a planar or near-planar geometry around the carbon-carbon double bond, representing the point of maximum energy along the reaction coordinate [7] [9]. This planar arrangement allows for the rotation necessary to interconvert between cis and trans configurations [7]. The energy barrier for this transformation typically ranges from 50 to 70 kilojoules per mole, depending on the specific substituent pattern and reaction conditions [11].

Density functional theory calculations using various basis sets have provided detailed insights into the electronic structure of the transition state [9] [11]. The transition state demonstrates significant charge redistribution compared to the ground state structures, with enhanced electrophilic character at the carbon centers involved in the isomerization [11]. This electronic reorganization facilitates the bond rotation necessary for geometric interconversion [9] [11].

Computational MethodActivation Energy (kJ/mol)Frequency Factor (s⁻¹)Transition State Geometry
B3LYP/6-31G(d,p)50-701.1Planar carbon framework
DFT Gas Phase52.42.3 × 10¹²Near-planar with slight twist
Aqueous Solution Model48.65.7 × 10¹¹Solvated planar structure
NEB Method65.28.9 × 10¹¹Fully optimized pathway

The transition state analysis reveals quantization effects in the vibrational levels, with energy spacings of approximately 80 wavenumbers between successive vibrational states [8]. This quantization provides evidence for the discrete nature of the transition state and supports the application of transition state theory to these systems [8] [10].

Spectroscopic characterization of transition states has identified characteristic patterns in frequency-domain spectra that can be used to extract transition state energies and properties [10]. The effective frequency concept provides a framework for understanding the vibrational dynamics within the transition state region [10]. The barrier heights derived from spectroscopic data demonstrate excellent agreement with computational predictions, validating the theoretical approaches used in transition state analysis [10].

The solvent effects on transition state stability have been investigated through continuum solvation models and explicit solvent calculations [7] [12]. Aqueous environments generally stabilize the transition state relative to gas-phase conditions, leading to reduced activation barriers and enhanced reaction rates [7]. The solvation effects are particularly pronounced for polar transition states, where solvent reorganization contributes significantly to the overall energetics [7] [12].

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate demonstrates significant potential as a reactive comonomer in emulsion polymerization systems. The compound's unique branched alkyl structure contributes to enhanced physical and chemical properties compared to simpler maleate esters . In emulsion polymerization, maleate esters function as copolymerizable emulsifiers that become wholly or partly incorporated into the growing polymer chain, thereby reducing migration of free emulsifier molecules in the end application product [2].

The emulsion polymerization mechanism involving maleate esters follows established free radical polymerization principles. Water-soluble initiators such as potassium peroxodisulfate decompose to generate free radicals that enter micelles where polymerization occurs [3] [4]. The distinctive reactivity of maleate esters in this process stems from their cis configuration, which reduces planarity compared to fumarate isomers and affects their copolymerization behavior [5].

Research has demonstrated that maleate surfactants with alkyl chains exhibit rapid incorporation into polymer particles, with approximately 90% incorporation achieved even at low styrene conversion rates of around 20% [5]. This high incorporation efficiency is attributed to the alternating copolymerization tendency of maleate diesters with styrene-type monomers. The position of the maleate function along the hydrophobic tail does not significantly affect the reactivity or incorporation efficiency, indicating robust performance across different structural configurations [5].

Polymerization ParameterTypical ValueImpact on Bis(3-methyl-1-(2-methylpropyl)butyl) maleate
Incorporation Efficiency85-95%Enhanced due to alternating copolymerization tendency [5]
Critical Micelle ConcentrationVariableDependent on branched alkyl chain structure [2]
Conversion Rate20-80%Rapid initial incorporation maintains stability [5]
Particle Size Distribution100-500 nmInfluenced by emulsifier concentration and structure [3]

The copolymerization kinetics of maleate esters follow first-order behavior with rate constants typically in the range of 1.03 × 10⁻⁶ s⁻¹ under standard conditions [6]. The branched structure of bis(3-methyl-1-(2-methylpropyl)butyl) maleate provides improved solubility characteristics and enhanced compatibility with various monomer systems compared to linear analogues .

Impact on Thermomechanical Properties of Polyvinyl Acetate Copolymers

The incorporation of bis(3-methyl-1-(2-methylpropyl)butyl) maleate into polyvinyl acetate copolymer systems significantly influences their thermomechanical properties. The branched alkyl chains in the maleate ester contribute to enhanced flexibility and thermal performance characteristics that are measurable through various analytical techniques .

Glass Transition Temperature Modifications

Dynamic mechanical analysis of polyvinyl acetate copolymers containing maleate comonomers reveals distinct changes in glass transition behavior. The glass transition temperature typically shifts to higher values with increasing maleate content due to the restriction of polymer chain mobility [7]. For polyvinyl acetate-maleate copolymers, this effect is particularly pronounced because the maleate units introduce additional intermolecular interactions that enhance thermal stability [8] [9].

Thermomechanical analysis studies demonstrate that the coefficient of thermal expansion changes significantly in the glass transition region. Below the glass transition temperature, maleate-modified polyvinyl acetate exhibits lower expansion coefficients in the glassy state, while above the transition, the expansion increases substantially [10] [11]. This behavior is characteristic of the transition from a rigid, glassy state to a more flexible, rubbery state [12].

Thermomechanical PropertyPure PVAcPVAc-Maleate CopolymerImprovement Factor
Glass Transition Temperature (°C)35-40 [13]45-551.3-1.4x increase [7]
Storage Modulus at 25°C (MPa)1000-1500 [14]1200-18001.2-1.2x increase [15]
Thermal Stability (°C)200-250 [16]250-30050°C improvement [17]
Coefficient of Thermal Expansion (ppm/°C)60-80 [11]45-6515-25% reduction in glassy state [10]

Viscoelastic Behavior Enhancement

The incorporation of maleate esters into polyvinyl acetate matrices results in improved viscoelastic properties. Dynamic mechanical analysis reveals increased storage modulus values across temperature ranges, indicating enhanced mechanical performance [15]. The loss modulus peaks become broader and shift to higher temperatures, suggesting improved energy dissipation characteristics and better damping properties [18].

Studies on polyvinyl acetate nanocomposites reinforced with organophilic clays show that the addition of maleate-based modifiers can achieve storage modulus improvements of 20-30% compared to unmodified systems [17]. The viscoelastic properties show particular enhancement in the transition region, where the tan delta peaks become more defined and shift to higher temperatures, indicating improved thermal performance [15].

Thermal Degradation Characteristics

Thermogravimetric analysis of polyvinyl acetate-maleate copolymers reveals enhanced thermal stability compared to pure polyvinyl acetate. The degradation mechanism involves initial deacetylation between 300-400°C, followed by chain scission reactions at higher temperatures [16]. The presence of maleate units appears to suppress the autocatalytic nature of polyvinyl acetate degradation, leading to more controlled thermal decomposition profiles [16].

Role in Enhancing Adhesive Film Performance and Washability

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate plays a crucial role in enhancing both the adhesive performance and washability characteristics of polymer films. The unique branched structure provides improved interfacial properties and water resistance that are essential for high-performance adhesive applications .

Adhesive Strength Enhancement

The incorporation of branched maleate esters into adhesive formulations significantly improves bond strength through enhanced interfacial adhesion. Research on latex polymers demonstrates that maleate-modified systems achieve superior washability ratings, with flat finish paints reaching washability ratings of at least 7 when polymer systems contain 10-30% of components with molecular weights of 10,000-40,000 and acid content of 5-10% [19].

Studies on polyvinyl acetate adhesives show that water resistance can be substantially improved through copolymerization with maleate esters. Modified polyvinyl acetate emulsions containing maleate comonomers demonstrate compression shear strengths of 9.51 MPa under dry conditions and 3.77 MPa under wet conditions, representing significant improvements over unmodified systems [20].

Adhesive Performance ParameterStandard PVAcPVAc-Maleate CopolymerPerformance Improvement
Dry Shear Strength (MPa)6-8 [20]9.51 [20]19-59% increase
Wet Shear Strength (MPa)2-3 [20]3.77 [20]26-89% increase
Water Absorption (%)60-80 [20]47.0 [20]16-41% reduction
Washability Rating4-5 [19]7+ [19]40-75% improvement

Water Resistance and Washability Mechanisms

The enhanced water resistance of maleate-modified adhesive films results from several mechanisms. The branched alkyl chains in bis(3-methyl-1-(2-methylpropyl)butyl) maleate provide hydrophobic characteristics that reduce water uptake and maintain film integrity under wet conditions [21]. The maleate functionality allows for chemical incorporation into the polymer backbone, preventing migration and maintaining long-term performance [2].

Water whitening resistance testing demonstrates that latex polymers containing polymerizable maleate surfactants show significantly improved performance, with ratings improving from 2-3 to 4-5 on a scale where 5 represents the best performance [21]. The incorporation of maleate esters also enhances the film's ability to resist staining and maintain cleanability over multiple wash cycles [22].

Film Formation and Durability

The film formation process benefits from the presence of maleate esters through improved coalescence and reduced minimum film formation temperature. Research indicates that the branched structure of bis(3-methyl-1-(2-methylpropyl)butyl) maleate contributes to enhanced film flexibility and reduced brittleness compared to linear maleate analogues .

Durability testing under accelerated aging conditions shows that maleate-modified films maintain their adhesive properties better than control formulations. The chemical incorporation of the maleate ester into the polymer backbone prevents plasticizer migration and maintains film properties over extended periods [23].

Performance Testing Methodologies

Standard testing methods for evaluating adhesive film performance include peel testing, shear testing, and washability assessment according to ASTM D3450 [24] [19]. Water resistance evaluation involves soaking films in water baths at room temperature for up to 24 hours or at elevated temperatures of 90°C for shorter periods [21]. The assessment includes visual evaluation of water whitening and measurement of color changes using L values and delta E measurements [21].

XLogP3

7.1

Hydrogen Bond Acceptor Count

4

Exact Mass

368.29265975 g/mol

Monoisotopic Mass

368.29265975 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types